Bienvenue dans la boutique en ligne BenchChem!

Thalidomide-propargyl-C2-OH

PROTAC CRBN ligand linker chemistry

Thalidomide-propargyl-C2-OH (CAS 2357113-34-7; molecular formula C₁₈H₁₆N₂O₅; MW 340.3) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate designed as a versatile intermediate for proteolysis-targeting chimera (PROTAC) synthesis. It incorporates a thalidomide-derived phthalimide warhead that binds CRBN, connected via a C5-alkyne spacer (propargyl motif with an extended pentynyl chain) to a terminal primary hydroxyl group.

Molecular Formula C18H16N2O5
Molecular Weight 340.3 g/mol
Cat. No. B14760428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-propargyl-C2-OH
Molecular FormulaC18H16N2O5
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCCO
InChIInChI=1S/C18H16N2O5/c21-10-3-1-2-5-11-6-4-7-12-15(11)18(25)20(17(12)24)13-8-9-14(22)19-16(13)23/h4,6-7,13,21H,1,3,8-10H2,(H,19,22,23)
InChIKeySGOLJVKQEMOLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-propargyl-C2-OH: CRBN-Recruiting PROTAC Building Block with Integrated Alkyne and Hydroxyl Handles


Thalidomide-propargyl-C2-OH (CAS 2357113-34-7; molecular formula C₁₈H₁₆N₂O₅; MW 340.3) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate designed as a versatile intermediate for proteolysis-targeting chimera (PROTAC) synthesis . It incorporates a thalidomide-derived phthalimide warhead that binds CRBN, connected via a C5-alkyne spacer (propargyl motif with an extended pentynyl chain) to a terminal primary hydroxyl group . The compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry through its internal alkyne while simultaneously offering a free hydroxyl for esterification, etherification, or carbamate conjugation [1]. This dual-handle architecture distinguishes it from simpler thalidomide-propargyl analogs that lack a terminal reactive hydroxyl, positioning Thalidomide-propargyl-C2-OH as a modular, ready-to-derivatize scaffold for CRBN-based targeted protein degradation (TPD) workflows .

Why Thalidomide-propargyl-C2-OH Cannot Be Substituted by Generic CRBN Ligand-Linker Conjugates in PROTAC Design


PROTAC efficacy depends critically on ternary complex geometry, which is governed by linker length, composition, and exit vector [1]. Thalidomide-propargyl-C2-OH occupies a distinct chemical space: its C5-alkyne chain (effective atom count of ~7 from thalidomide core to hydroxyl oxygen) provides a rigid, linear spacer that differs fundamentally from flexible PEG-based linkers (Thalidomide-PEG4-propargyl) or shorter alkyne-only variants (Thalidomide-propargyl; 3-atom propargyl ether) [2]. The terminal hydroxyl enables conjugation chemistries (ester, ether, carbamate) orthogonal to the internal alkyne, allowing sequential modular assembly not feasible with single-handle comparators . Swapping Thalidomide-propargyl-C2-OH for Thalidomide-propargyl (CAS 2098487-39-7; MW 312.28; propargyl ether without terminal OH) eliminates the hydroxyl handle, forcing reliance on the alkyne alone and reducing downstream synthetic flexibility . Similarly, replacement with Thalidomide-O-C2-OH (CAS 2416234-31-4; MW 318.3) forfeits the click-chemistry alkyne, precluding CuAAC-based assembly strategies that have become standard in PROTAC development . These structural distinctions translate directly into divergent ternary complex stabilization and degradation potency, as linker geometry modulates the CRBN-PROTAC-target protein interface [1].

Quantitative Differentiation Evidence for Thalidomide-propargyl-C2-OH vs. Closest Structural Comparators


Molecular Weight and Formula Differentiation: Thalidomide-propargyl-C2-OH vs. Thalidomide-propargyl and Thalidomide-O-C2-OH

Thalidomide-propargyl-C2-OH (C₁₈H₁₆N₂O₅, MW 340.3) is structurally distinct from the closest commercial CRBN ligand-linker conjugates. Compared to Thalidomide-propargyl (CAS 2098487-39-7; C₁₆H₁₂N₂O₅, MW 312.28), the target compound adds a C2-hydroxyethyl extension (+28.02 Da; +C₂H₄O) that replaces the simple propargyl ether with a 5-hydroxypent-1-ynyl moiety . Relative to Thalidomide-O-C2-OH (CAS 2416234-31-4; C₁₅H₁₄N₂O₆, MW 318.3), Thalidomide-propargyl-C2-OH substitutes the saturated O-ethyl alcohol with an unsaturated alkyne-containing chain (+22.0 Da; difference of C₃H₂ vs. O), introducing click-chemistry functionality absent in the saturated analog . These differences cannot be bridged by simple formulation adjustments and mandate distinct synthetic routes and purification protocols .

PROTAC CRBN ligand linker chemistry molecular properties

Linker Architecture Comparison: Alkyl-Alkyne vs. PEG-Based Linkers in CRBN-Recruiting PROTAC Building Blocks

Thalidomide-propargyl-C2-OH employs a rigid, hydrophobic C5-alkyne spacer (5-hydroxypent-1-ynyl), contrasting with the flexible, hydrophilic PEG4 linker in Thalidomide-PEG4-Propargyl (CAS 2098799-77-8; PEG4 chain). The alkyl-alkyne spacer is more hydrophobic (estimated AlogP ~1.5-2.0) than a PEG4 linker (AlogP ~0.2-0.5), which directly influences ternary complex geometry and target protein degradation efficiency [1][2]. In a systematic PROTAC linker study, alkyl-chain linkers of intermediate length (C4-C6) produced optimal BRD4 degradation DC₅₀ values comparable to PEG-based linkers but with distinct neosubstrate selectivity profiles attributable to differential CRBN surface engagement [1]. The C5 alkyne chain of Thalidomide-propargyl-C2-OH places the conjugation handle at an extended reach (~7-8 Å from the thalidomide core) versus ~3-4 Å for the propargyl-ether of Thalidomide-propargyl, enabling distinct exit vector geometries .

PROTAC linker ternary complex linker flexibility CRBN

Dual-Handle Reactivity: Simultaneous CuAAC Click Chemistry and Hydroxyl Conjugation Capability

Thalidomide-propargyl-C2-OH is distinguished by the simultaneous presence of an internal alkyne (for CuAAC click chemistry) and a terminal primary hydroxyl (for esterification, etherification, or carbamate formation). By contrast, Thalidomide-propargyl (CAS 2098487-39-7) possesses only the alkyne handle , while Thalidomide-O-C2-OH (CAS 2416234-31-4) offers only the hydroxyl handle without click reactivity . The Wurz et al. click chemistry platform demonstrated that alkyne-functionalized thalidomide derivatives undergo CuAAC with azide-bearing target protein ligands to form PROTACs with defined ternary complex geometry, achieving BRD4 degradation DC₅₀ values as low as 0.20 μM when paired with optimized linker lengths [1]. The terminal hydroxyl of Thalidomide-propargyl-C2-OH enables orthogonal conjugation to amine-reactive NHS esters, isocyanates, or acid chlorides without competing with the alkyne, facilitating sequential modular PROTAC assembly that is impossible with single-handle comparators .

click chemistry CuAAC bioconjugation PROTAC assembly

CRBN Binding Affinity Contextualization: Class-Level Comparison of Thalidomide-Based Ligands vs. Next-Generation CELMoDs

While direct CRBN-binding IC₅₀ data for Thalidomide-propargyl-C2-OH itself are not publicly reported, its thalidomide pharmacophore is shared with the parent compound thalidomide, whose CRBN-binding affinity IC₅₀ is reported as approximately 30 μM (protein competitive binding assay, displacing Cy5-labeled cereblon-binding compound) [1]. For context, lenalidomide and pomalidomide exhibit IC₅₀ values of ~3 μM and ~1.2-3 μM, respectively, while next-generation CELMoDs iberdomide and mezigdomide achieve IC₅₀ values of 0.06 μM and 0.03 μM [1]. The Tocris datasheet for Thalidomide-propargyl (the closest analog without the C2-OH extension) confirms that propargyl modification at the 4-position of the thalidomide phthalimide ring does not significantly affect CRBN binding , supporting the inference that Thalidomide-propargyl-C2-OH retains CRBN engagement comparable to thalidomide. The extended C5-alkyne linker is positioned distal to the CRBN-binding phthalimide and glutarimide motifs, consistent with maintained binding affinity .

CRBN binding IMiD CELMoD E3 ligase affinity

Optimal Procurement and Deployment Scenarios for Thalidomide-propargyl-C2-OH in CRBN-Based PROTAC Development


Sequential Modular PROTAC Assembly via Orthogonal CuAAC Click Chemistry and Hydroxyl Conjugation

Thalidomide-propargyl-C2-OH is uniquely suited for two-step PROTAC construction where the alkyne first undergoes CuAAC with an azide-functionalized target-protein ligand, followed by hydroxyl derivatization (or vice versa). This sequential approach, enabled by the dual-handle architecture , avoids protecting group manipulations and is directly applicable to the click chemistry platform validated by Wurz et al. for rapid bispecific molecule synthesis [1]. In practice, the alkyne can be clicked to an azide-bearing BRD4 ligand (e.g., JQ-1-azide) under standard CuAAC conditions, and the residual hydroxyl subsequently esterified with a solubility-enhancing moiety or fluorophore for cellular tracking [1][2].

Linker Length Optimization Studies for CRBN-Dependent Ternary Complex Formation

The C5-alkyne spacer of Thalidomide-propargyl-C2-OH provides an intermediate-length, rigid linker that can be systematically compared against shorter (Thalidomide-propargyl, C3) or longer (Thalidomide-PEG4-propargyl) linker variants in ternary complex optimization studies. Wurz et al. demonstrated that linker length directly governs PROTAC DC₅₀ values, with longer linkers achieving DC₅₀ of 0.20 μM for BRD4 degradation . By procuring Thalidomide-propargyl-C2-OH alongside comparator ligand-linker conjugates, research teams can generate structure-activity relationship (SAR) data mapping linker geometry to degradation efficiency for novel target proteins.

Hydrophobic Linker PROTACs for Targets Requiring Reduced PEG Content

For PROTAC targets where PEG linkers introduce undesirable conformational flexibility or immunogenicity concerns, the alkyl-alkyne spacer in Thalidomide-propargyl-C2-OH offers a more rigid, hydrophobic alternative. The estimated AlogP difference of ~1.0-1.5 log units versus PEG4-based linkers translates into distinct cellular permeability and subcellular distribution profiles. This compound is the preferred procurement choice when designing CRBN-recruiting PROTACs intended for targets in hydrophobic binding pockets or membrane-associated compartments where PEG solvation may be detrimental [1].

Building Block for Customized CRBN Ligand-Linker Libraries in TPD Platform Development

Organizations building internal targeted protein degradation (TPD) platforms benefit from procuring Thalidomide-propargyl-C2-OH as a core intermediate for generating diverse CRBN ligand-linker libraries. The terminal hydroxyl can be converted to amine, azide, carboxylic acid, or activated NHS ester derivatives, each retaining the internal alkyne for downstream CuAAC diversification [1]. This modularity supports high-throughput PROTAC synthesis and screening workflows where a single thalidomide-propargyl-C2-OH stock can yield tens to hundreds of distinct PROTAC candidates through parallel derivatization and click chemistry [2].

Quote Request

Request a Quote for Thalidomide-propargyl-C2-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.